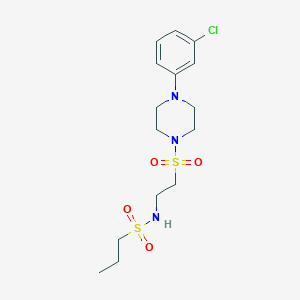

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

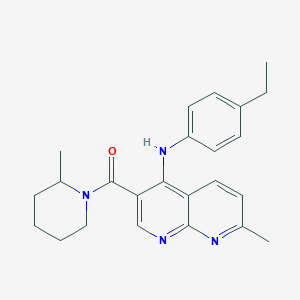

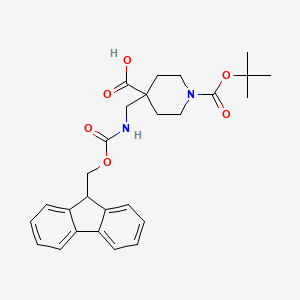

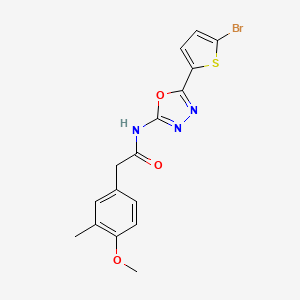

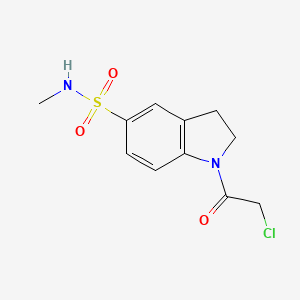

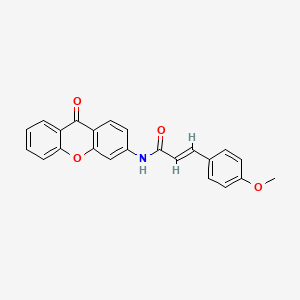

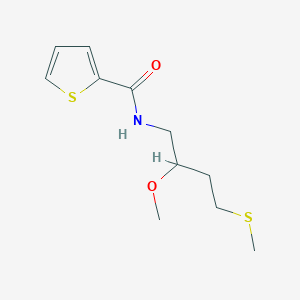

Molecular Structure Analysis

The molecular structure of “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide” includes a piperazine ring, which is a common feature in many bioactive compounds . The compound also contains a sulfonyl group and a propane-1-sulfonamide group.Physical And Chemical Properties Analysis

The compound is a solid and its solubility in DMSO is 22 mg/mL. It is insoluble in water .Aplicaciones Científicas De Investigación

Novel Nanofiltration Membrane Development

A novel zwitterionic amide monomer, similar in structure to the compound of interest, was synthesized and utilized in the production of thin-film composite nanofiltration membranes (NFMs) with enhanced separation performance and antifouling properties. These NFMs demonstrated improved water permeability and resistance to bacterial adsorption and protein fouling, indicating potential applications in water treatment and purification processes (Quan‐Fu An et al., 2013).

Hybrid Nanofiltration Membranes for Salt Separation

Zwitterionic compounds, including analogs of the target molecule, have been functionalized onto multi-walled carbon nanotubes to create hybrid nanofiltration membranes. These membranes exhibited significantly enhanced pure water permeability without compromising salt rejection, suggesting their utility in desalination and the separation of monovalent/divalent salts (Yao-Shen Guo et al., 2018).

Magnetic Nanocatalyst for Organic Synthesis

Magnetic nanoparticles modified with a compound structurally related to the compound of interest have been developed as catalysts for organic synthesis. These nanoparticles have shown effectiveness in catalyzing the synthesis of certain organic compounds under mild conditions, offering an environmentally friendly alternative to traditional catalysts (Monireh Pourghasemi Lati et al., 2018).

Lewis Basic Catalyst for Hydrosilylation

Analogous compounds have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and yields. This application showcases the potential of such compounds in facilitating chemical reactions important for pharmaceutical and material science research (Zhouyu Wang et al., 2006).

Bioconversion and Metabolite Analysis

Compounds similar to N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide have been used in studies to generate mammalian metabolites through microbial bioconversion. This approach provides a method for producing metabolites in sufficient quantities for structural characterization and further research into their biological activities (M. Zmijewski et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. When this compound binds to the D4 receptor, it can alter the receptor’s behavior, leading to changes in the cell .

Biochemical Pathways

The D4 dopamine receptor is involved in various biochemical pathways. Dopamine receptors typically play a role in regulating mood, reward, and motor control among other functions .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

As a ligand for the d4 dopamine receptor, it likely influences the functions regulated by this receptor, such as mood, reward, and motor control .

Propiedades

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24ClN3O4S2/c1-2-11-24(20,21)17-6-12-25(22,23)19-9-7-18(8-10-19)15-5-3-4-14(16)13-15/h3-5,13,17H,2,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQGFFNWUJYOHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)

![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2978071.png)

![Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978078.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2978080.png)

![4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine](/img/structure/B2978089.png)